molecular formula C16H18N4O2S2 B2500126 1-(propan-2-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1H-imidazole-4-sulfonamide CAS No. 2034340-61-7

1-(propan-2-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1H-imidazole-4-sulfonamide

Cat. No.: B2500126
CAS No.: 2034340-61-7
M. Wt: 362.47
InChI Key: ZJDFXVAGGBYZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(propan-2-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1H-imidazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonamide group, and a thiophene-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene-pyridine moiety, followed by the introduction of the imidazole ring and the sulfonamide group. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(propan-2-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, Grignard reagents

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Alkylated imidazole derivatives

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1H-imidazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the disease or condition being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(propan-2-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1H-imidazole-4-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-propan-2-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S2/c1-12(2)20-10-16(18-11-20)24(21,22)19-9-13-5-6-17-14(8-13)15-4-3-7-23-15/h3-8,10-12,19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDFXVAGGBYZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.